molecular formula C6H11NO B3378459 2-Isocyanatopentane CAS No. 142688-48-0

2-Isocyanatopentane

Cat. No.: B3378459
CAS No.: 142688-48-0
M. Wt: 113.16 g/mol
InChI Key: HOSRHDUJWMTWRD-UHFFFAOYSA-N
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Description

2-Isocyanatopentane: is an organic compound with the molecular formula C6H11NO. It belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. Isocyanates are widely used in the production of polyurethanes, which are materials used in foams, elastomers, and coatings. This compound is a specific isocyanate that has applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Phosgene Method: This traditional method involves the reaction of phosgene (COCl2) with amines to produce isocyanates. For 2-Isocyanatopentane, the corresponding amine (2-aminopentane) would react with phosgene under controlled conditions to yield the isocyanate.

    Non-Phosgene Methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale phosgene-based processes due to their efficiency and established protocols. non-phosgene methods are gaining popularity due to environmental and safety concerns associated with phosgene.

Chemical Reactions Analysis

Types of Reactions:

    Addition Reactions: 2-Isocyanatopentane readily undergoes addition reactions with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.

    Substitution Reactions: It can participate in substitution reactions where the isocyanate group (-N=C=O) is replaced by other functional groups.

    Polymerization: It can polymerize to form polyurethanes when reacted with polyols.

Common Reagents and Conditions:

    Alcohols: React with this compound to form urethanes under mild conditions.

    Amines: React to form ureas, typically requiring a catalyst or elevated temperatures.

    Water: Reacts to form carbamic acids, which can further decompose to amines and carbon dioxide.

Major Products:

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Carbamic Acids: Formed from the reaction with water.

Scientific Research Applications

Chemistry: 2-Isocyanatopentane is used as a building block in organic synthesis, particularly in the production of polyurethanes and other polymers.

Biology and Medicine: Isocyanates, including this compound, are used in the development of pharmaceuticals and agrochemicals. They are also studied for their potential biological activities.

Industry: In the industrial sector, this compound is used in the manufacture of coatings, adhesives, sealants, and elastomers. It is also employed in the production of foams for insulation and cushioning materials.

Mechanism of Action

The mechanism of action of 2-Isocyanatopentane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as alcohols, amines, and water. This reactivity is the basis for its use in the formation of urethanes, ureas, and carbamic acids. The molecular targets and pathways involved in these reactions are primarily the nucleophilic sites on the reacting molecules.

Comparison with Similar Compounds

    Methyl Isocyanate: Similar in structure but with a methyl group instead of a pentyl group.

    Ethyl Isocyanate: Similar but with an ethyl group.

    Propyl Isocyanate: Similar but with a propyl group.

Uniqueness: 2-Isocyanatopentane is unique due to its specific pentyl group, which imparts different physical and chemical properties compared to other isocyanates. This uniqueness can influence its reactivity and the properties of the polymers and other compounds derived from it.

Properties

IUPAC Name

2-isocyanatopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-4-6(2)7-5-8/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSRHDUJWMTWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142688-48-0
Record name 2-isocyanatopentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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